4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 866040-29-1) is a pyrazolone derivative characterized by a sulfonyl group at position 1 (4-methoxyphenyl substituent), a hydroxyethyl chain at position 4, and a methyl group at position 5. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as antioxidants, antiviral agents, and enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVLGLGZYJHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332170 | |
| Record name | 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866040-29-1 | |
| Record name | 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step often involves the condensation of an appropriate β-keto ester with hydrazine or a substituted hydrazine to form the pyrazolone ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrazolone intermediate reacts with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Hydroxyethyl Substitution: The hydroxyethyl group is typically introduced through an alkylation reaction, where the pyrazolone derivative reacts with an appropriate alkylating agent like ethylene oxide or 2-bromoethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(2-carboxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)thio]-5-methyl-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or antimicrobial properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The hydroxyethyl and sulfonyl groups could play crucial roles in binding to the target molecules, while the pyrazolone core might be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazolone derivatives exhibit pharmacological properties highly dependent on substituent patterns. Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Pyrazolone Derivatives
Key Observations:
- Sulfonyl vs. Phenyl Groups : The target compound’s 4-methoxyphenylsulfonyl group (electron-donating methoxy) contrasts with the nitro-substituted analog (CAS 866039-55-6), where the nitro group is electron-withdrawing. This difference may alter reactivity and binding interactions .
- Hydroxyethyl vs. Aromatic Substituents : The hydroxyethyl group at position 4 (target compound) improves hydrophilicity compared to aromatic substituents in compounds like q (), which may enhance membrane permeability .
Crystallographic and Computational Studies
- Crystal Packing : and highlight the role of substituents in molecular conformation. For example, thiazol-containing analogs () exhibit planar pyrazolone cores, while methoxy groups induce torsional angles affecting packing .
- Molecular docking suggested interactions with viral proteases, though the target compound’s activity remains untested .
Biological Activity
The compound 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one , also known by its CAS number 866040-29-1, is a pyrazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Anticancer Properties
Recent studies indicate that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Studies and Findings
- Inhibition of Cancer Cell Lines :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative also exhibits anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Research Findings
- Studies have reported that compounds similar to this compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro .
Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | TNF-alpha Inhibition | N/A | |
| Anti-inflammatory | IL-6 Reduction | N/A |
Mechanistic Insights
The compound's efficacy can be attributed to its structural features that allow it to interact with various biological targets. The sulfonyl group enhances its binding affinity to target proteins involved in cancer progression and inflammation.
Kinase Inhibition
Research indicates that this compound can act as a kinase inhibitor, specifically targeting pathways associated with cancer cell survival and proliferation:
Q & A
Q. What experimental design methodologies are recommended for studying the physical-chemical properties of this compound?
To ensure reproducibility, adopt a randomized block design with split-split plots over time, as demonstrated in studies analyzing phenolic compounds and antioxidant activity . Key steps:
- Primary plots : Assign variables like solvent systems or temperature gradients.
- Subplots : Test structural analogs (e.g., substituent variations).
- Sub-subplots : Evaluate temporal effects (e.g., stability under varying pH or light exposure).
- Use ≥4 replicates with 5 plants/samples per group, collecting ≥10 data points per plot for statistical robustness.
Q. How can spectroscopic and crystallographic data be integrated to confirm the compound’s structure?
Combine X-ray crystallography (as in Acta Crystallographica reports ) with NMR and FT-IR spectroscopy:
- X-ray : Resolve bond lengths and angles (e.g., sulfonyl group geometry).
- NMR : Verify proton environments (e.g., hydroxyethyl group at δ 3.5–4.0 ppm).
- FT-IR : Confirm functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹).
Cross-validate data with computational models (DFT) to address discrepancies in tautomeric forms .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Follow the INCHEMBIOL framework :
- Phase 1 : Determine abiotic properties (log P, hydrolysis half-life) via OECD 105/111 guidelines.
- Phase 2 : Conduct microcosm experiments to track distribution in soil/water matrices using HPLC-MS.
- Phase 3 : Evaluate biotic impacts (e.g., Daphnia magna toxicity assays) and bioaccumulation in model organisms.
- Long-term monitoring : Use GC-ECD to detect degradation byproducts (e.g., methoxyphenyl derivatives) over 5+ years.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Normalize datasets by solvent polarity (e.g., DMSO vs. ethanol effects on solubility).
- Dose-response recalibration : Account for batch-to-batch purity variations via HPLC-UV validation (>98% purity threshold).
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., COX-2 inhibition vs. off-target effects) .
Q. How can structural analogs enhance understanding of structure-activity relationships (SAR)?
- Synthetic modifications : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
- Crystallographic benchmarking : Compare analogs (e.g., furyl or naphthyl derivatives ) to identify steric/electronic influences on binding affinity.
- In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) and validate via SPR assays.
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Structural Analysis | X-ray crystallography, DFT modeling | Bond angle precision (±0.01 Å), R-factor < 5% | |
| Environmental Persistence | HPLC-MS, microcosm assays | Detection limit ≤ 0.1 ppb, half-life variability | |
| Bioactivity Validation | CRISPR cell models, SPR | IC50 reproducibility (CV < 15%) | |
| Synthetic Optimization | DOE (split-plot), HPLC-UV purity checks | Yield > 70%, purity ≥98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
